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Compound Name: Diironnonacarbonyl

Cat. No.: B12055905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of diiron

nonacarbonyl (Fe₂(CO)₉), a pivotal organometallic compound. This document details the

crystallographic parameters, molecular geometry, and the experimental protocols utilized for its

characterization, including single-crystal X-ray diffraction and Mössbauer spectroscopy. The

information presented is intended to serve as a valuable resource for researchers in

organometallic chemistry, materials science, and drug development.

Introduction to Diiron Nonacarbonyl
Diiron nonacarbonyl is a micaceous orange solid that serves as a key reagent in

organometallic chemistry and organic synthesis.[1] Its low solubility in common solvents has

historically presented challenges for crystal growth and structural elucidation.[1] The molecule

consists of two iron atoms, nine carbonyl ligands, and exhibits a structure with D₃h symmetry.

[2] A subject of ongoing discussion is the nature of the iron-iron interaction, with theoretical

analyses suggesting the absence of a direct Fe-Fe bond in favor of a three-center-two-electron

bond involving a bridging carbonyl group.[2]

Crystallographic and Structural Data
The crystal structure of diiron nonacarbonyl has been determined with high accuracy using

single-crystal X-ray diffraction. The key crystallographic and molecular geometry parameters

are summarized in the tables below.
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Crystallographic Data
Parameter Value Reference

Crystal System Hexagonal [3]

Space Group P6₃/m [3]

a 6.45 Å [3]

b 6.45 Å [3]

c 16.14 Å [3]

α 90.00° [3]

β 90.00° [3]

γ 120.00° [3]

Unit Cell Volume 580.87 Å³ [3]

Selected Bond Lengths and Angles
Bond/Angle Type

Length (Å) / Angle
(°)

Reference

Fe-Fe 2.523(1)

Fe-C Terminal 1.838(3)

Fe-C Bridging 2.016(3)

C-O Terminal 1.156(4)

C-O Bridging 1.176(5)

C(terminal)-Fe-

C(terminal)
96.1(1)

Fe-C(bridging)-Fe 77.6(1)

Fe-C-O(terminal) 177.1(3)
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The determination of the crystal structure of diiron nonacarbonyl relies on sophisticated

analytical techniques. The following sections provide detailed methodologies for the key

experiments.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a crystalline solid.

A streamlined workflow for the single-crystal X-ray diffraction analysis of diiron nonacarbonyl.

Crystal Growth: High-quality single crystals of diiron nonacarbonyl are typically grown by the

slow evaporation of a saturated solution or by slow cooling of a solution. Due to its air-

sensitivity, these procedures are performed under an inert atmosphere (e.g., nitrogen or

argon) using Schlenk line techniques.

Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each

dimension) is selected under a microscope. The crystal is coated in a cryoprotectant oil (e.g.,

perfluoropolyether oil) to prevent degradation from air and moisture and then mounted on a

cryoloop.

Data Collection:

The mounted crystal is placed on the goniometer head of a single-crystal X-ray

diffractometer equipped with a low-temperature device (typically cooled to ~150 K). The

low temperature minimizes thermal vibrations and potential sample decomposition.

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the

crystal.

The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a

CCD or CMOS detector).

The collected frames are auto-indexed to determine the unit cell parameters and

orientation matrix.

Structure Solution and Refinement:
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The integrated intensities from the diffraction images are used to solve the crystal

structure. For novel structures, direct methods are often employed to determine the initial

phases of the structure factors.

The initial structural model is then refined using full-matrix least-squares methods. This

iterative process adjusts atomic positions, and thermal parameters to minimize the

difference between the observed and calculated structure factors.

The final model is validated by checking various crystallographic parameters (e.g., R-

factor, goodness-of-fit) and the reasonableness of the bond lengths and angles.

Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic

environment of iron nuclei. For diiron nonacarbonyl, it provides valuable information about the

oxidation state and site symmetry of the iron atoms. The Mössbauer spectrum of Fe₂(CO)₉

reveals a single quadrupole doublet, which is consistent with the D₃h-symmetric structure

where both iron atoms are chemically equivalent.[1]

A general workflow for the Mössbauer spectroscopy analysis of diiron nonacarbonyl.

Sample Preparation: A powdered sample of diiron nonacarbonyl is finely ground to ensure a

uniform thickness. The powder is then encapsulated in a sample holder, often made of a

material like Delrin or Lucite, to a specific thickness to optimize the signal-to-noise ratio. All

sample handling is performed in an inert atmosphere.

Data Acquisition:

The sample holder is mounted in a cryostat, and the sample is cooled to a low

temperature, typically that of liquid nitrogen (77 K) or liquid helium (4.2 K), to increase the

recoilless fraction.

A Mössbauer spectrometer is used, which consists of a radioactive source (commonly

⁵⁷Co in a rhodium matrix) that emits gamma rays, a drive to move the source at varying

velocities (to create a Doppler energy shift), a detector, and data acquisition electronics.
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The gamma rays are passed through the sample, and the transmission is measured as a

function of the source velocity.

Data Analysis:

The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus velocity) is

fitted with Lorentzian line shapes.

From the fit, the key Mössbauer parameters are extracted: the isomer shift (δ) and the

quadrupole splitting (ΔEₐ).

The isomer shift provides information about the s-electron density at the iron nucleus and

thus the oxidation state of the iron.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with

the electric field gradient at the nucleus and provides information about the symmetry of

the electronic environment around the iron atom.

Molecular Structure and Bonding
The molecular structure of diiron nonacarbonyl is a classic example of a metal carbonyl cluster.

The molecular structure of diiron nonacarbonyl, showing the two iron centers, three bridging
carbonyl ligands, and six terminal carbonyl ligands.

The structure features two iron atoms bridged by three carbonyl ligands, with each iron atom

also bonded to three terminal carbonyl ligands. This arrangement results in a confacial

bioctahedral geometry. The nature of the Fe-Fe bond has been a topic of considerable debate.

While early descriptions included a direct Fe-Fe bond to satisfy the 18-electron rule for each

iron atom, more recent theoretical studies suggest that a direct metal-metal bond is absent.

Instead, the interaction is better described by a combination of through-space and through-

bridge interactions, with the possibility of a three-center-two-electron "banana bond" for one of

the bridging carbonyls.[4]

Conclusion
The crystal structure of diiron nonacarbonyl has been thoroughly characterized by single-

crystal X-ray diffraction and supported by Mössbauer spectroscopy. This technical guide has
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provided a detailed overview of its crystallographic parameters, molecular geometry, and the

experimental methodologies employed in its analysis. The data and protocols presented herein

are intended to be a valuable reference for researchers working with this and similar

organometallic compounds. The ongoing discussion surrounding the nature of the Fe-Fe bond

highlights the complexity and richness of bonding in metal carbonyl clusters, a field where

continued experimental and theoretical work will undoubtedly yield further insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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